3-Cyano-4-fluorophenylhydrazine hydrochloride
Overview
Description
3-Cyano-4-fluorophenylhydrazine hydrochloride is a chemical compound with the molecular formula C7H7ClFN3. It is known for its applications in various fields, including pharmaceuticals and agrochemicals. This compound is characterized by the presence of a cyano group (–CN) and a fluorine atom (–F) attached to a phenyl ring, along with a hydrazine group (–NHNH2) and a hydrochloride salt (–HCl) form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-4-fluorophenylhydrazine hydrochloride typically involves the reaction of 4-fluorobenzonitrile with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the compound. The use of cleanroom facilities ensures that the product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-4-fluorophenylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The cyano and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenylhydrazines, amines, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Cyano-4-fluorophenylhydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Cyano-4-fluorophenylhydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano and fluorine groups play a crucial role in modulating the compound’s activity by influencing its binding affinity and selectivity towards these targets. The hydrazine group is also involved in redox reactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylhydrazine hydrochloride: Similar in structure but lacks the cyano group.
3-Chlorophenylhydrazine hydrochloride: Contains a chlorine atom instead of a fluorine atom.
4-Trifluoromethylphenylhydrazine hydrochloride: Contains a trifluoromethyl group instead of a single fluorine atom.
Uniqueness
3-Cyano-4-fluorophenylhydrazine hydrochloride is unique due to the presence of both cyano and fluorine groups, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
2-fluoro-5-hydrazinylbenzonitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3.ClH/c8-7-2-1-6(11-10)3-5(7)4-9;/h1-3,11H,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJGCAUGPCNCCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)C#N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620358 | |
Record name | 2-Fluoro-5-hydrazinylbenzonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
280120-91-4 | |
Record name | 2-Fluoro-5-hydrazinylbenzonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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